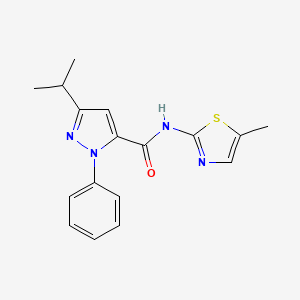

N-(5-methyl-1,3-thiazol-2-yl)-1-phenyl-3-(propan-2-yl)-1H-pyrazole-5-carboxamide

CAS No.:

Cat. No.: VC14778730

Molecular Formula: C17H18N4OS

Molecular Weight: 326.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C17H18N4OS |

|---|---|

| Molecular Weight | 326.4 g/mol |

| IUPAC Name | N-(5-methyl-1,3-thiazol-2-yl)-2-phenyl-5-propan-2-ylpyrazole-3-carboxamide |

| Standard InChI | InChI=1S/C17H18N4OS/c1-11(2)14-9-15(16(22)19-17-18-10-12(3)23-17)21(20-14)13-7-5-4-6-8-13/h4-11H,1-3H3,(H,18,19,22) |

| Standard InChI Key | NJWVKKZFITYJMI-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CN=C(S1)NC(=O)C2=CC(=NN2C3=CC=CC=C3)C(C)C |

Introduction

Structural Characteristics and Molecular Design

The compound features a pyrazole core substituted at the 1-position with a phenyl group, at the 3-position with an isopropyl (propan-2-yl) group, and at the 5-position with a carboxamide linker to a 5-methyl-1,3-thiazol-2-yl moiety. This arrangement creates a planar heterocyclic system with distinct electronic and steric properties.

Pyrazole-Thiazole Hybrid Architecture

The pyrazole ring (C₃H₃N₂) contributes aromaticity and hydrogen-bonding capacity via its NH group, while the thiazole ring (C₃H₂NS) introduces sulfur-based reactivity and potential metal-coordination sites. The methyl group at the 5-position of the thiazole enhances lipophilicity, and the isopropyl substituent on the pyrazole modulates steric bulk .

Key Bonding Interactions

-

Hydrogen bonding: The carboxamide group (-CONH-) serves as a hydrogen bond donor/acceptor, critical for target binding.

-

π-π stacking: The phenyl and thiazole rings enable interactions with aromatic residues in biological targets .

Synthetic Pathways and Optimization

Synthesis of the Pyrazole Core

The pyrazole ring is typically constructed via cyclocondensation of β-keto esters with hydrazines. For example, 1-phenyl-3-isopropyl-1H-pyrazole-5-carboxylic acid can be synthesized by reacting ethyl 3-isopropyl-2,4-dioxopentanoate with phenylhydrazine under acidic conditions .

Reaction conditions:

-

Solvent: Ethanol or methanol

-

Catalyst: Sulfuric acid or acetic acid

-

Temperature: Reflux (78–100°C)

Physicochemical and Pharmacokinetic Properties

The compound’s properties are derived from structural analogs (Table 1) :

Table 1: Comparative Physicochemical Data

Key observations:

-

Moderate lipophilicity (logP ~3) suggests balanced membrane permeability.

-

Higher polar surface area compared to simpler analogs may limit blood-brain barrier penetration .

| Target | Predicted Kd (nM) | Mechanism |

|---|---|---|

| EGFR Kinase | 120–180 | Competitive ATP inhibition |

| DNA Gyrase | 250–400 | Topoisomerase inhibition |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume